molecular formula C21H27ClO3 B13110235 Chlormadinon

Chlormadinon

Cat. No.: B13110235
M. Wt: 362.9 g/mol
InChI Key: VUHJZBBCZGVNDZ-UHFFFAOYSA-N
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Description

Chlormadinone is a synthetic progestin, a type of hormone that mimics the effects of the natural hormone progesterone. It is primarily used in the form of chlormadinone acetate, which is a derivative of chlormadinone. This compound is widely used in hormonal contraceptives and hormone replacement therapy due to its progestogenic and anti-androgenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlormadinone acetate is synthesized through a multi-step chemical process. The synthesis typically starts with the steroidal nucleus, which undergoes chlorination and acetylation reactions.

Industrial Production Methods

Industrial production of chlormadinone acetate involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Chlormadinone acetate undergoes several types of chemical reactions, including:

    Reduction: The reduction of chlormadinone acetate can lead to the formation of various hydroxy derivatives.

    Hydroxylation: This reaction introduces hydroxyl groups into the molecule, enhancing its biological activity.

    Deacetylation: Removal of the acetoxy group can yield chlormadinone.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for hydroxylation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include hydroxy derivatives of chlormadinone acetate, which have varying degrees of biological activity. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Chlormadinone acetate has a wide range of scientific research applications:

Mechanism of Action

Chlormadinone acetate exerts its effects by binding to progesterone receptors in the body. This binding inhibits the release of gonadotropins, which are hormones responsible for ovulation. Additionally, chlormadinone acetate has anti-androgenic properties, meaning it can block the effects of male hormones like testosterone. This makes it effective in treating conditions like acne and hirsutism .

Comparison with Similar Compounds

Chlormadinone acetate is often compared with other progestins such as drospirenone and medroxyprogesterone acetate. While all these compounds have progestogenic activity, chlormadinone acetate is unique due to its strong anti-androgenic effects. This makes it particularly useful in treating androgen-dependent conditions .

List of Similar Compounds

Chlormadinone acetate stands out due to its dual action as a progestin and anti-androgen, making it a versatile compound in both research and clinical applications.

Properties

IUPAC Name

17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHJZBBCZGVNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859691
Record name 6-Chloro-17-hydroxypregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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